molecular formula C11H15BrMgO B14895401 (4-i-Propyloxy-2,6-dimethylphenyl)magnesium bromide

(4-i-Propyloxy-2,6-dimethylphenyl)magnesium bromide

Cat. No.: B14895401
M. Wt: 267.45 g/mol
InChI Key: OVUQUIKJWDCLTQ-UHFFFAOYSA-M
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Description

(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the reaction of 4-iso-propyloxy-2,6-dimethylbromobenzene with magnesium turnings in an anhydrous THF solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred and heated to facilitate the formation of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with larger quantities and more controlled environments. The use of automated systems ensures precise control over reaction conditions, such as temperature and stirring rates, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it.

Major Products Formed

The major products formed from reactions with (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide include secondary and tertiary alcohols, depending on the carbonyl compound used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used for synthesizing complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in building larger organic structures.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form carbon-carbon bonds makes it a crucial intermediate in drug development.

Industry

In the industrial sector, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable tool in various manufacturing processes.

Mechanism of Action

The mechanism of action for (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (4-iso-propyloxy-2-methylphenyl)magnesium bromide
  • Isopropylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

Compared to similar compounds, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide offers unique reactivity due to the presence of the iso-propyloxy and dimethyl groups. These groups can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective.

Properties

IUPAC Name

magnesium;1,3-dimethyl-5-propan-2-yloxybenzene-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-8(2)12-11-6-9(3)5-10(4)7-11;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQUIKJWDCLTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)OC(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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